2-Allyl-5-fluorophenol
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Overview
Description
2-Allyl-5-fluorophenol is an organic compound with the molecular formula C9H9FO. It is a phenolic compound characterized by the presence of an allyl group and a fluorine atom attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-5-fluorophenol typically involves the introduction of the allyl group and the fluorine atom onto a phenol ring. One common method is the allylation of 5-fluorophenol using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2-Allyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Saturated phenolic compounds.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
2-Allyl-5-fluorophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s phenolic structure allows it to interact with biological systems, making it useful in studying enzyme inhibition and other biochemical processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyl-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with active sites, while the allyl and fluorine groups can modulate the compound’s reactivity and binding affinity. These interactions can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
2-Allylphenol: Lacks the fluorine atom, resulting in different reactivity and applications.
5-Fluorophenol:
2-Allyl-4-fluorophenol: Similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
Uniqueness: 2-Allyl-5-fluorophenol’s unique combination of an allyl group and a fluorine atom on the phenol ring provides distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
5-fluoro-2-prop-2-enylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-2-3-7-4-5-8(10)6-9(7)11/h2,4-6,11H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNQTXVVERFOSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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